Enhanced Charge Carrier Mobility in Zethrene-Based OFETs Compared to Unsubstituted Heptazethrene
The hole mobility of an isomeric dibenzoheptazethrene derivative in a single-crystal OFET device is significantly higher than that of the parent heptazethrene structure, establishing a clear benchmark for zethrene-based semiconductors. The dibenzoheptazethrene derivative achieves a hole mobility of 0.15 cm² V⁻¹ s⁻¹ [1]. This value is reported as the highest for any zethrene-based semiconductor to date [1].
| Evidence Dimension | Hole mobility |
|---|---|
| Target Compound Data | 0.15 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Heptazethrene (HZ) derivatives; highest among zethrene-based semiconductors |
| Quantified Difference | N/A - reported as highest for class |
| Conditions | Single-crystal OFET device, ambient air |
Why This Matters
This directly addresses the need for stable, high-performance p-type organic semiconductors, providing a quantitative benchmark for material selection in OFET fabrication.
- [1] Isomeric Dibenzoheptazethrenes for Air‐Stable Organic Field‐Effect Transistors. Angewandte Chemie International Edition, 2021, 60, 16006-16011. DOI: 10.1002/anie.202105872 View Source
